molecular formula C68H100N20O18 B612820 935886-72-9 CAS No. 935886-72-9

935886-72-9

カタログ番号: B612820
CAS番号: 935886-72-9
分子量: 1485.65
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS No.: 935886-72-9 Molecular Formula: C₆₈H₁₀₀N₂₀O₁₈ Molecular Weight: 1485.67 g/mol Structural Composition:

  • DOTA moiety: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) capable of forming stable complexes with radiometals (e.g., Lu-177, Ga-68, In-111) .
  • NAPamide peptide: A bioactive peptide chain with specific receptor-targeting properties, though its exact biological target remains unspecified in available literature .
  • Trifluoroacetate ions: Counterions enhancing solubility and stability .

Applications: Primarily used in nuclear medicine for diagnostic imaging (e.g., PET/SPECT) and targeted radionuclide therapy. The DOTA moiety enables radiometal chelation, while the peptide directs the compound to specific cellular receptors .

特性

CAS番号

935886-72-9

分子式

C68H100N20O18

分子量

1485.65

配列

Sequence: Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-NH2

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of DOTA-Peptide Conjugates

Compound (CAS No.) Peptide Sequence/Target Key Radiometals Primary Applications
DOTA-NAPamide (935886-72-9) NAPamide (unspecified receptor) Lu-177, Ga-68 Research applications; receptor studies
DOTA-NOC acetate (619300-53-7) NOC (somatostatin receptor agonist) Ga-68, Lu-177 Imaging/therapy for neuroendocrine tumors
DOTA-TOC (177943-89-4) Octreotide (somatostatin receptor) Y-90, Lu-177 Neuroendocrine tumor therapy (e.g., Lutathera®)
DOTA-Lanreotide acetate (213187-44-1) Lanreotide (somatostatin receptor) Lu-177, In-111 Pancreatic/neuroendocrine tumor imaging
DOTA-bombesin (593287-40-2) Bombesin (gastrin-releasing peptide receptor) Cu-64, Ga-68 Prostate/breast cancer imaging

Key Structural Differences :

  • Peptide component : Determines receptor specificity. For example, DOTA-TOC and DOTA-Lanreotide target somatostatin receptors but differ in binding affinity to receptor subtypes (e.g., SST2 vs. SST5) .
  • Chelator modifications : Some derivatives include PEG linkers or functional groups (e.g., DBCO) for click chemistry, enhancing conjugation efficiency (e.g., DOTA-PEG5-C6-DBCO) .

Functional Comparison and Research Findings

Chelation Efficiency and Radiometal Stability

  • DOTA vs. NOTA: DOTA forms more stable complexes with larger radiometals (e.g., Lu-177, Y-90), while NOTA is preferred for smaller ions (e.g., Ga-68) .
  • In vivo stability : DOTA-NAPamide’s trifluoroacetate counterions improve solubility, but its peptide component may influence biodistribution compared to DOTA-TOC, which has optimized renal clearance .

Receptor Targeting and Clinical Efficacy

  • DOTA-TOC : High affinity for SST2 receptors, leading to FDA approval for neuroendocrine tumor therapy .
  • DOTA-bombesin : Targets GRPR receptors overexpressed in prostate cancer, showing promise in preclinical imaging .
  • DOTA-NAPamide: Limited clinical data; research focuses on characterizing its peptide’s receptor interaction .

Pharmacokinetic Profiles

  • Half-life : DOTA-Lanreotide (t½ ~72 hours) has prolonged circulation compared to DOTA-TOC (t½ ~24 hours) due to peptide size and hydrophilicity .
  • Biodistribution: DOTA-NOC exhibits higher tumor uptake in SST2-positive tumors than DOTA-TOC in some studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。